Oxaloacetic acid-13C4

Quantitative Metabolomics Isotope Dilution Mass Spectrometry TCA Cycle Intermediates

Procure Oxaloacetic acid-13C4 (CAS 161096-82-8) for definitive TCA cycle flux analysis. This uniformly 13C-labeled isotopologue provides a +4 Da mass shift, essential for accurate isotope dilution MS and resolving metabolic node contributions. Unlabeled OAA or alternative tracers fail to provide this quantitative signature. Ideal for rigorous MFA and metabolomics.

Molecular Formula C4H4O5
Molecular Weight 136.04 g/mol
Cat. No. B12404764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaloacetic acid-13C4
Molecular FormulaC4H4O5
Molecular Weight136.04 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)O)C(=O)O
InChIInChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1
InChIKeyKHPXUQMNIQBQEV-JCDJMFQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxaloacetic acid-13C4: Procurement Guide for Uniformly 13C-Labeled TCA Cycle Intermediate Tracers


Oxaloacetic acid-13C4 (CAS: 161096-82-8) is a uniformly 13C-labeled isotopologue of oxaloacetic acid (OAA), a critical four-carbon dicarboxylic acid intermediate in the tricarboxylic acid (TCA) cycle, gluconeogenesis, and multiple anaplerotic and cataplerotic pathways . This stable isotope-labeled compound serves as a definitive internal standard and metabolic tracer, enabling precise quantification of endogenous OAA pools and resolving carbon flux through central carbon metabolism. Its uniform 13C4 labeling distinguishes it from non-labeled OAA and positionally labeled analogs, providing a unique molecular signature for mass spectrometry-based detection and isotopomer distribution analysis [1].

Oxaloacetic acid-13C4: Why Non-Labeled or Positionally Labeled Analogs Cannot be Substituted for Precise Flux Analysis


Generic substitution of Oxaloacetic acid-13C4 with unlabeled oxaloacetic acid, or even with alternative 13C-labeled TCA intermediates like [U-13C]α-ketoglutarate or [U-13C]citrate, fails in rigorous metabolic flux analysis (MFA) and quantitative metabolomics due to fundamental differences in isotopic labeling patterns and the inherent chemical instability of oxaloacetate. Unlabeled OAA provides no mass spectral distinction from endogenous pools, rendering absolute quantification impossible [1]. While other uniformly 13C-labeled TCA intermediates are valuable tracers, their entry points and subsequent metabolic fates differ significantly from OAA, precluding their use as direct internal standards for OAA quantification or as specific tracers for reactions directly involving the oxaloacetate node (e.g., pyruvate carboxylation, phosphoenolpyruvate carboxykinase activity, aspartate transamination) [2]. The uniform 13C4 labeling of Oxaloacetic acid-13C4 provides a +4 Dalton mass shift relative to endogenous 12C-OAA, creating a unique and quantifiable signature that is essential for accurate isotope dilution mass spectrometry and for tracking the fate of all four carbon atoms through complex metabolic networks .

Oxaloacetic acid-13C4: Quantitative Evidence for Differentiated Performance in Analytical and Tracer Applications


Quantification of Physiological OAA Pools via Isotope Dilution GC-MS

Oxaloacetic acid-13C4 serves as a definitive internal standard for the absolute quantification of endogenous oxaloacetate, overcoming the challenge of OAA's chemical instability and low physiological concentrations. In a validated isotope dilution GC-MS method, samples were spiked with a known amount of [U-13C4]oxaloacetate. The method achieved a detection limit of 0.05 nmol per sample, enabling reliable measurement of physiological OAA concentrations in complex matrices like human blood and rat liver [1]. This represents a unique capability not achievable with unlabeled OAA standards due to the absence of a unique mass spectral signature for differentiation from the analyte [1].

Quantitative Metabolomics Isotope Dilution Mass Spectrometry TCA Cycle Intermediates

Resolution of Anaplerotic Flux Contributions Using 13C4-Tracer Patterns

The uniform 13C4 labeling of Oxaloacetic acid-13C4, or its metabolic equivalent derived from 13C4-aspartate, enables the deconvolution of complex metabolic fluxes at the anaplerotic node. In a study of Corynebacterium glutamicum, analysis of 13C isotopomers derived from labeled precursors allowed for the quantification of individual fluxes at the anaplerotic node, revealing that pyruvate carboxylase contributed 91 ± 7% to C3 carboxylation, while the total in vivo carboxylation rate (1.28 ± 0.14 mmol/g dry weight/h) exceeded biosynthetic demand three-fold [1]. The generation of distinct 13C4-labeled OAA isotopologues is critical for mathematically resolving these parallel pathways, a task that cannot be accomplished with unlabeled or single-carbon labeled tracers [1].

Metabolic Flux Analysis 13C Metabolic Flux Analysis Anaplerosis

Direct Tracing of Exogenous OAA Utilization and Metabolic Fate in Cancer Cells

Oxaloacetic acid-13C4 provides direct experimental evidence for the cellular uptake and metabolic utilization of exogenous oxaloacetate. In a study with patient-derived glioblastoma (GBM) cells treated with 4.0 mM [U-13C]OAA (equivalent to Oxaloacetic acid-13C4), GC-MS analysis revealed its incorporation into distinct 13C-labeled isotopomers of key TCA cycle metabolites and related pathways. Quantitatively, the tracer generated M+4 aspartate at 3.0% and M+4 citrate at 3.2% abundance, demonstrating direct entry into the TCA cycle. Subsequent TCA cycle turns produced M+2 aspartate at 13.9%, M+2 malate at 10.5%, and M+2 fumarate at 8.8% . Furthermore, conversion to [U-13C]pyruvate (17.0%) and [U-13C]lactate (17.0%) confirmed its metabolism via gluconeogenic enzymes .

Cancer Metabolism Metabolic Tracer Studies Glioblastoma

Oxaloacetic acid-13C4: Optimal Application Scenarios for Procurement Decisions


Absolute Quantification of Tissue and Biofluid Oxaloacetate Pools

Procure Oxaloacetic acid-13C4 for use as a gold-standard internal standard in isotope dilution mass spectrometry assays. This application is critical for studies aiming to accurately measure physiological or pathophysiological changes in the OAA pool, which is notoriously unstable and difficult to quantify [1]. The 0.05 nmol detection limit achieved with this standard enables reliable quantification in complex biological matrices like plasma, tissue homogenates, and cell extracts [1].

High-Resolution Metabolic Flux Analysis at the Anaplerotic Node

Utilize Oxaloacetic acid-13C4 (or its immediate precursors) in 13C-MFA experiments to mathematically resolve parallel and bidirectional fluxes at the critical anaplerotic node of central carbon metabolism. The unique isotopologue distribution generated by this uniformly labeled tracer is essential for fitting complex metabolic models and quantifying the relative contributions of key enzymes like pyruvate carboxylase and phosphoenolpyruvate carboxykinase [2]. This is particularly valuable in metabolic engineering of microbial production strains and in elucidating metabolic rewiring in diseases like cancer and diabetes [2].

Investigating the Pharmacological Mechanism of Exogenous Oxaloacetate

Deploy Oxaloacetic acid-13C4 as a direct metabolic tracer in cell-based and in vivo studies to map the uptake, distribution, and metabolic fate of exogenously administered OAA. This approach provides unambiguous evidence for its cellular utilization and conversion to downstream metabolites, as demonstrated in glioblastoma cells where it generated specific 13C-labeled isotopomers of pyruvate, lactate, and TCA cycle intermediates . This scenario is crucial for researchers exploring OAA's therapeutic potential in cancer metabolism, neuroprotection, and longevity.

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